![molecular formula C19H24O10 B12521373 Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol CAS No. 676131-45-6](/img/structure/B12521373.png)
Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
科学的研究の応用
Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol apart from other benzofuran derivatives is its unique structural features and specific biological activities. The presence of multiple hydroxyl groups and the acetic acid moiety contribute to its distinct chemical properties and potential therapeutic applications .
特性
CAS番号 |
676131-45-6 |
|---|---|
分子式 |
C19H24O10 |
分子量 |
412.4 g/mol |
IUPAC名 |
acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol |
InChI |
InChI=1S/C13H12O4.3C2H4O2/c1-6-11-8(5-17-6)2-7-3-9(14)4-10(15)12(7)13(11)16;3*1-2(3)4/h2-4,6,14-16H,5H2,1H3;3*1H3,(H,3,4) |
InChIキー |
WMKJVVORICPQQW-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C3=C(C=C(C=C3C=C2CO1)O)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
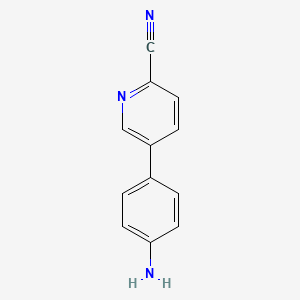
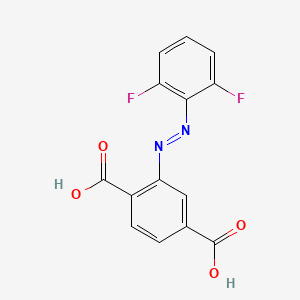
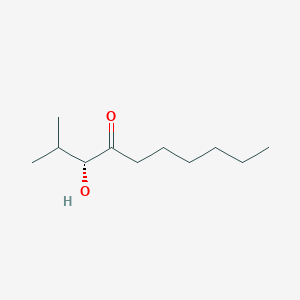
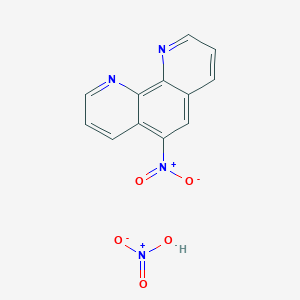
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
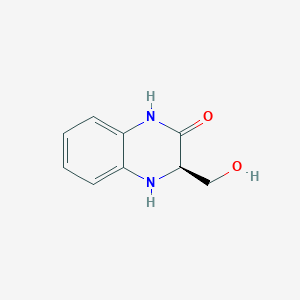
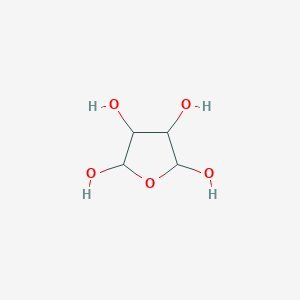
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
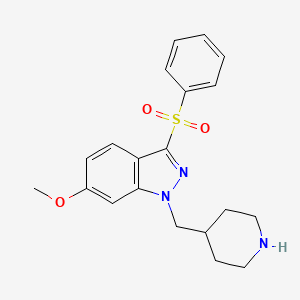
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
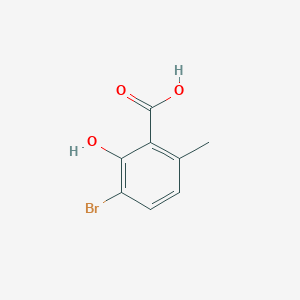
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
